(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate

Catalog No.
S1493369
CAS No.
172695-22-6
M.F
C9H16N2O2
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate

CAS Number

172695-22-6

Product Name

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate

IUPAC Name

tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m0/s1

InChI Key

DIUMTAGYVCAZRM-ZETCQYMHSA-N

SMILES

CC(CC#N)NC(=O)OC(C)(C)C

Synonyms

(S)-(2-Cyano-1-methylethyl)carbamic Acid 1,1-Dimethylethyl Ester; N-[(1S)-2-Cyano-1-methylethyl]-carbamic Acid 1,1-Dimethylethyl Ester

Canonical SMILES

CC(CC#N)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](CC#N)NC(=O)OC(C)(C)C

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate is a chiral compound characterized by the presence of a tert-butyl group, a cyanopropane moiety, and a carbamate functional group. Its chemical formula is C9H16N2OC_9H_{16}N_2O, and it serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound's chirality is crucial for its biological activity, making it a valuable building block in asymmetric synthesis.

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate itself does not possess any known biological activity. Its significance lies in its role as a precursor molecule for the synthesis of spermidine analogs of 15-deoxyspergualin, which are believed to exhibit immunosuppressive properties. The mechanism of action of these analogs is not well-understood but may involve their interaction with cellular pathways involved in immune response regulation [].

Synthesis of Chiral Building Blocks

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate serves as a valuable chiral building block in organic synthesis. Its chiral center, denoted by the "(S)" designation, allows for the selective introduction of chirality into target molecules. This property is crucial in the development of pharmaceuticals and other biologically active compounds, where specific enantiomers often exhibit distinct properties.

A study published in the Journal of the American Chemical Society demonstrates the use of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate in the synthesis of chiral α-amino acids, essential building blocks for proteins []. The study highlights the efficient conversion of the carbamate into various enantiopure α-amino acid derivatives.

Protecting Group Chemistry

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate also functions as a protecting group in organic synthesis. Protecting groups temporarily mask reactive functional groups within a molecule, allowing for selective modification of other functional groups without undesired side reactions. The tert-butyl group in (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate provides steric hindrance and electronic effects, protecting the amine group from unwanted reactions while enabling targeted modifications at other sites within the molecule.

A research article published in Tetrahedron Letters showcases the utilization of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate as a protecting group for amines during the synthesis of complex organic molecules []. The study emphasizes the ease of introduction and removal of the protecting group, making it a valuable tool for synthetic chemists.

, including:

  • Nucleophilic Substitution: The cyanide group can be substituted with various nucleophiles, allowing for the formation of diverse derivatives.
  • Hydrolysis: Under acidic or basic conditions, the carbamate can be hydrolyzed to yield the corresponding amine and carbon dioxide.
  • Reduction Reactions: The nitrile group can be reduced to an amine, further expanding its utility in synthetic pathways.

These reactions make (S)-tert-butyl (1-cyanopropan-2-yl)carbamate a versatile intermediate in organic chemistry .

Research indicates that (S)-tert-butyl (1-cyanopropan-2-yl)carbamate exhibits significant biological activity, particularly as an inhibitor of specific enzymes. It has been studied for its potential effects on calmodulin-dependent kinases, which play a role in various cellular processes including insulin signaling and cancer progression . The compound's selectivity towards certain kinases suggests its potential utility in treating metabolic disorders and autoimmune diseases.

Several methods have been developed for synthesizing (S)-tert-butyl (1-cyanopropan-2-yl)carbamate:

  • Using Methanesulfonic Acid: A common method involves reacting tert-butyl carbamate with 1-cyanopropan-2-ol in the presence of methanesulfonic acid in tetrahydrofuran at elevated temperatures .
  • Chiral Pool Synthesis: Utilizing chiral starting materials allows for the direct synthesis of the enantiomerically pure compound through selective reactions that favor the formation of the desired stereoisomer .
  • Multi-step Synthesis: More complex synthetic routes may involve several steps including protection-deprotection strategies and functional group interconversions to achieve high yields of the desired product .

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate finds applications in:

  • Pharmaceutical Development: It is used as a chiral building block in the synthesis of biologically active compounds, particularly those targeting kinases.
  • Agrochemicals: The compound may also be utilized in creating pesticides or herbicides due to its reactive functional groups.
  • Organic Synthesis: It serves as an intermediate in various synthetic pathways, enabling the formation of more complex molecules .

Interaction studies have shown that (S)-tert-butyl (1-cyanopropan-2-yl)carbamate can effectively inhibit certain kinases involved in critical signaling pathways. This has implications for drug design aimed at enhancing selectivity and potency against target enzymes. For example, studies have demonstrated its efficacy against calmodulin-dependent kinases, indicating potential therapeutic applications .

Several compounds share structural similarities with (S)-tert-butyl (1-cyanopropan-2-yl)carbamate. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonatePyridine ring with cyano groupExhibits different biological activity due to pyridine structure
tert-Butyl (4-methylphenyl) carbamateAromatic ring with methyl substitutionMore hydrophobic; used in different synthetic applications
tert-Butyl (4-hydroxyphenyl) carbamateHydroxy-substituted aromatic ringPotentially more soluble; different reactivity profile

The uniqueness of (S)-tert-butyl (1-cyanopropan-2-yl)carbamate lies in its specific combination of a cyanide group and a tert-butyl carbamate structure, which provides distinct reactivity and biological activity compared to these similar compounds. This makes it particularly valuable for targeted applications in medicinal chemistry and synthetic organic chemistry.

Iridium-catalyzed allylic substitution reactions represent a sophisticated methodology for the formation of enantioselective carbamate products, with (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate serving as a representative intermediate in these transformations [1]. The mechanistic foundation of these processes involves the formation of an active iridium(I) species through the combination of [Ir(COD)Cl]₂, phosphoramidite ligands, and primary amines in tetrahydrofuran solution [1]. This initial complex undergoes cyclometallation to generate a bidentate catalyst system that facilitates the subsequent allylic substitution reactions [1].

The catalytic cycle commences with the association of cinnamyl chloride to the cyclometalated iridium complex via π-interaction, forming an η² iridium(I) complex designated as intermediate A [1]. Computational studies reveal that the oxidative addition of cinnamyl chloride proceeds through an SN2-type mechanism, generating an (η³-allyl)iridium(III) complex with a barrier of only 15.1 kcal/mol [1]. This mechanistic pathway differs significantly from concerted oxidative addition processes, which exhibit prohibitively high activation barriers of approximately 46 kcal/mol [1].

The stereochemical outcome of the reaction is governed by the facial selectivity of cinnamyl chloride binding, which can occur in either re or si modes around the benzylic carbon [1]. The re binding mode leads to the (R)-configuration of the final allyl carbamate product, while the si mode provides the (S)-isomer [1]. Detailed computational analysis indicates that the si mode of isomer II provides the lowest barrier for oxidative addition at 15.1 kcal/mol, establishing this pathway as energetically favored [1].

Transition StateΔ G‡ re (kcal/mol)Δ G‡ si (kcal/mol)ΔΔ G‡ (kcal/mol)
TS AB-I22.320.02.3
TS AB-II20.315.15.2
TS AB-III21.728.9-7.2
TS AB-IV22.624.7-2.1
TS AB-V27.522.35.2

Carbon dioxide activation occurs independently of the iridium complex through direct reaction with propylamine, assisted by 1,4-diazabicyclo[2.2.2]octane (DABCO) to form the nucleophilic carbamate species [1]. This process is endergonic by 0.5 kcal/mol and results in the formation of a DABCO-propyl carbamic acid adduct [1]. The subsequent deprotonation by DABCO eliminates the DABCOH⁺/Cl⁻ ion pair, providing the ionic propyl carbamate that serves as the nucleophile in the allylic substitution [1].

The nucleophilic attack of the propyl carbamate on the allyl fragment occurs preferentially at the benzylic position through an SN2-like mechanism with a barrier of 17.6 kcal/mol relative to the starting complex [1]. This selectivity for benzylic attack over terminal carbon attack accounts for the observed regioselectivity, with theoretical predictions indicating a product ratio of approximately 94:6 in favor of the branched carbamate product [1]. Experimental observations confirm this theoretical prediction with a reported ratio of 90:10 [1].

Phosphoramidite Ligand Design for Stereochemical Control

Phosphoramidites have established themselves as privileged ligands in asymmetric catalysis due to their exceptional levels of stereocontrol and modular structure that enables systematic optimization for specific catalytic reactions [2]. These monodentate ligands derive their effectiveness from extended quasi-planar interaction surfaces formed by the complete (CH)CH₃Ph moieties of the amine side chains [3]. The design principles underlying phosphoramidite ligands involve not only aryl groups but also comprehensive electrostatic interaction surfaces that contribute to stereoselection [3].

The structural features of phosphoramidites in carbamate formation reactions include three critical stereochemical elements: a resolved 2,2-dihydroxy-1,1-binaphthyl (BINOL) substituent and diastereomerically pure amino substituents containing phenethyl groups [4]. Crystallographic analysis of iridium-phosphoramidite complexes reveals that the cyclometallation process converts the monodentate phosphoramidite into a bidentate ligand bound through both a methylene unit and the phosphoramidite phosphorus [4]. This structural transformation creates a chiral environment where the benzylic carbon of the allyl fragment preferentially positions trans to the phosphorus atom of the phosphoramidite ligand [1].

LigandCompoundArδ P (ppm)Yield (%)
L1Diethyl substitutedPhenyl127.255
L2Diethyl substitutedTolyl127.1235
L3Modified backboneAryl variant122.8645
L4Modified backboneAryl variant122.6040
L5Extended systemBulky aryl134.6531

The energetic contribution of interligand interactions in phosphoramidite complexes has been quantified through experimental measurements using supramolecular balance methodologies [3]. These studies demonstrate that modulations in extended CH-π and π-π interaction surfaces cause energetic differences of 2-4 kcal/mol, which are directly relevant to enantioselective catalysis [3]. The quasi-planar electrostatic interaction surface of the (CH)CH₃Ph moiety explains the successful ligand modification patterns and substrate specificity observed in phosphoramidite-catalyzed reactions [3].

The stereochemical impact of phosphoramidite ligands extends beyond simple steric hindrance to encompass attractive and repulsive interactions between bulky substituents and complementary interaction surfaces [3]. Nuclear magnetic resonance spectroscopy studies of palladium-phosphoramidite complexes reveal that both trans- and cis-[PdLL'Cl₂] configurations exhibit similar formation and aggregation trends, indicating that the energetics of interligand interactions remain consistent across different complex structures [3]. This consistency supports the proposal that extended anisotropic interaction areas serve as a refined stereoselection mechanism for these privileged ligands [3].

Transition State Analysis in Enantioselective Carbamate Formation

Transition state analysis in enantioselective carbamate formation reveals complex mechanistic pathways where the rate-determining step differs for (R)- and (S)-enantiomer formation [1]. Computational studies employing density functional theory methods demonstrate that the selectivity of the overall allylic substitution process depends critically on the relative energies of two key transition states: the oxidative addition transition state (TS AB) and the nucleophilic attack transition state (TS BC) [1].

For the formation of the (R)-product, the oxidative addition step exhibits a higher barrier than the subsequent nucleophilic attack by 2.8 kcal/mol, establishing the oxidative addition as the rate-determining step with an overall barrier of 20.3 kcal/mol [1]. Conversely, for (S)-enantiomer formation, the nucleophilic attack transition state becomes rate-limiting, displaying a barrier 2.5 kcal/mol higher than the oxidative addition step, resulting in an overall barrier of 17.6 kcal/mol [1]. This differential in rate-determining steps leads to a significant preference for the (S)-pathway in the computed mechanism [1].

PathwayRate-Determining StepOverall Barrier (kcal/mol)Predicted Selectivity
(R)-FormationOxidative Addition (TS AB)20.3Disfavored
(S)-FormationNucleophilic Attack (TS BC)17.6Favored

The geometric analysis of transition states reveals that eight possible isomers (I-VIII) can form based on the positioning of the three iridium ligands (cyclooctadiene, phosphoramidite, and allyl) in the distorted octahedral geometry [1]. Among these isomers, structure II consistently provides the lowest activation barriers for both oxidative addition and nucleophilic attack processes [1]. The energetic preference for isomer II correlates with the trans positioning of the benzylic carbon relative to the phosphorus atom of the phosphoramidite ligand [1].

Noncovalent interaction analysis of the transition states demonstrates comparable interaction patterns between the nucleophilic propyl carbamate and the iridium complex for both (R)- and (S)-pathways [1]. The energy difference between TS BC-II cb(R) and TS BC-II cb(S) amounts to only 0.1 kcal/mol, indicating minimal stereodifferentiation at the nucleophilic attack step when considered in isolation [1]. However, the overall stereochemical outcome results from the combined energetic effects of both transition states in the catalytic cycle [1].

Computational validation using multiple density functional theory methods, including ωB97XD and B3LYP-D3 functionals, confirms the mechanistic predictions and stereochemical preferences [1]. All tested computational protocols predict the same rate-limiting steps for the respective enantiomeric pathways and favor formation of the (S)-enantiomer [1]. The robustness of these predictions across different theoretical methods strengthens confidence in the mechanistic understanding of these complex catalytic systems [1].

Counterion Effects in Metal-Catalyzed Carbamoylation

Counterion effects in metal-catalyzed carbamoylation reactions exert profound influence on both the kinetics and selectivity of catalytic transformations [5]. Theoretical investigations of copper-catalyzed enantioselective cyclopropanation reactions demonstrate that coordinating counteranions significantly affect the geometries of all intermediates and transition structures throughout the catalytic cycle [6]. The presence of chloride counterions introduces a preequilibrium with dimeric catalyst forms and increases activation barriers in insertion steps, resulting in lower yields of cyclopropane products compared to reactions without coordinating counterions [6].

The synthesis of spermidine analogs utilizing (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate as a chiral building block represents a significant advancement in immunomodulatory drug development. This compound serves as a crucial intermediate in the preparation of spermidine analogs of 15-deoxyspergualin, which demonstrate remarkable immunosuppressive properties [2] [3]. The stereochemical integrity provided by the (S)-configuration ensures optimal biological activity in the resulting spermidine derivatives.

Research has demonstrated that 15-deoxyspergualin, synthesized using chiral building blocks including (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate, exhibits potent immunosuppressive activity in various experimental models [4] [5]. The compound effectively suppresses antibody formation and delayed-type hypersensitivity responses to sheep red blood cells in mice, with 15-deoxyspergualin showing superior efficacy compared to its analogs [4]. The mechanism of immunosuppression involves inhibition of naive CD4 T cell activation and cell cycle progression, occurring 2-3 days following antigen stimulation [5].

Structural modifications of the spermidine moiety have led to the development of enhanced analogs with improved pharmacological profiles. Monomethylated derivatives, where the pro-R hydrogen of the methylene alpha to the primary amine has been replaced by a methyl group, demonstrate significantly enhanced activity at doses as low as 0.3 mg/kg in graft-versus-host disease models [6] [7]. These modifications, facilitated by the use of chiral building blocks like (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate, result in compounds with increased metabolic stability and reduced toxicity profiles.

The immunomodulatory effects extend beyond traditional immunosuppression. Recent investigations have revealed that spermidine analogs can suppress inflammatory dendritic cell function through activation of the FOXO3 pathway [8] [9]. This mechanism involves metabolic reprogramming from glycolysis to oxidative phosphorylation, leading to reduced production of pro-inflammatory cytokines including IL-1β, IL-12, and IL-6 [8]. The therapeutic potential of these compounds has been demonstrated in murine models of autoimmune diseases, where spermidine supplementation significantly alleviated psoriasis-like symptoms [8].

Kinase Inhibitor Development Through Carbamate Linkages

The application of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate in kinase inhibitor development leverages the unique properties of carbamate linkages to achieve selective and potent enzyme inhibition. Carbamate derivatives have emerged as privileged scaffolds in kinase drug discovery due to their ability to form both reversible and irreversible interactions with target enzymes [11] [12].

Phenothiazine carbamates represent a particularly successful class of kinase inhibitors that utilize differential binding mechanisms. These compounds exhibit pseudoirreversible inhibition of acetylcholinesterase while producing reversible inhibition of butyrylcholinesterase [13]. The mechanism involves π-π interactions between the phenothiazine moiety and specific aromatic residues (F329 and Y332) in the E-helix region of butyrylcholinesterase [13]. This selective interaction profile has been exploited to develop compounds with IC50 values ranging from 0.209 to 0.291 nM for acetylcholinesterase inhibition [14].

Covalent kinase inhibitors incorporating carbamate warheads have shown exceptional promise in targeting specific amino acid residues within kinase active sites [12] [15]. These inhibitors function through a two-step binding process: initial non-covalent binding followed by covalent bond formation with nucleophilic residues such as cysteine, lysine, or aspartic acid [12]. The kinetic parameters for this process are described by the kinact/Ki ratio, where kinact represents the rate constant for covalent bond formation and Ki represents the initial binding affinity.

Ynamide-based carbamate inhibitors have been developed to target the conserved lysine-glutamate/aspartate salt bridge present in most human protein kinases [16]. This approach enables intramolecular cross-linking within the kinase active site, leading to irreversible enzyme inhibition. The strategy has been successfully demonstrated using recombinant ABL kinase, where the inhibitor induces covalent modifications between the catalytic lysine and acidic residues [16].

Reversible covalent kinase inhibitors represent an emerging class that retains the benefits of covalent binding while minimizing potential toxicity concerns [15]. These compounds target at least 10 different kinases and include clinical candidates such as Roblitinib (FGF401), which has progressed to clinical trials [15]. The reversible nature of these inhibitors provides a safety advantage while maintaining enhanced selectivity compared to non-covalent inhibitors.

The development of privileged carbamate warheads has expanded the scope of targetable kinases beyond the traditional cysteine-reactive compounds. Research has identified that over 200 kinases in the human kinome contain accessible nucleophilic residues that can be targeted by appropriately designed carbamate inhibitors [12] [15]. This represents significant untapped potential for developing new therapeutic agents with improved selectivity profiles.

Prodrug Strategies Utilizing Boc-Protected Cyanopropyl Moieties

The utilization of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate in prodrug design capitalizes on the well-established properties of Boc-protected compounds for enhancing drug delivery and bioavailability. Carbamate-based prodrugs offer several advantages including delayed first-pass metabolism, enhanced systemic hydrolytic stability, and improved tissue-specific delivery [17] [18].

Carbamate-bridged amino acid prodrugs represent a sophisticated approach to overcoming pharmacokinetic limitations of active pharmaceutical ingredients. These prodrugs are designed to protect hydroxyl groups at specific positions through binding with the N-terminus of natural amino acids [19]. The optimal prodrug 4b developed in this class demonstrated significant increases in aqueous solubility compared to the parent compound cycloicaritin, while also showing improved stability against phase II conjugative metabolism [19]. The release mechanism involves rapid hydrolysis in blood following gastrointestinal absorption, facilitated by organic anion-transporting polypeptide 2B1-mediated transport [19].

Boc-protected monoamine prodrugs incorporating proline-containing structures have demonstrated remarkable enzymatic stability profiles. Compounds such as Boc-Pro-5HT and Boc-Pro-DA remain stable for at least 180 minutes when incubated with prolyl endopeptidase, amino- and carboxy-peptidases, as well as blood plasma [20]. This extended stability window provides sufficient time for the compounds to reach their biological targets before undergoing enzymatic conversion to release active monoamines and regulatory peptides [20].

Cyclic carbamate prodrugs offer unique advantages in terms of chemical stability and controlled release profiles. A notable example involves heterocyclic carbamate prodrugs of duocarmycin derivatives, which exhibit remarkable stability to chemical hydrolysis and human plasma while providing sustained drug release [21]. These prodrugs demonstrate superior safety profiles, enabling the use of doses up to 150-fold higher than the parent drug while maintaining efficacy [21]. The release mechanism involves hydrolysis that liberates the free drug without producing residual byproducts, as carbon dioxide is released during the process.

Hydroxamic acid carbamate prodrugs have been developed to address the limitations of histone deacetylase inhibitors. These prodrugs not only serve as delivery vehicles but also function as zinc-binding warheads in their own right [22] [23]. The design validation involved synthesis of carbamates of clinically-approved vorinostat, which demonstrated potent inhibitory activity against histone deacetylases in vitro and showed antiproliferative effects in leukemic cells [23]. Stability analysis revealed that the intact carbamates function as effective HDAC inhibitors, representing a new class of zinc-binding warheads.

Bis-amino acid ester prodrugs utilizing Boc-protection strategies have shown particular promise in antiviral applications. The synthesis of tenofovir bis-amino acid ester prodrugs involves condensation of N-Boc-protected amino acids with chloromethyl chlorosulfate or alcohol coupling reactions [24]. These prodrugs undergo bioconversion through cytochrome P450 and esterase-mediated hydrolysis to release the active antiviral agent [24]. The Boc-protecting groups are removed using hydrochloric acid in dioxane solution, providing access to the final prodrug candidates with enhanced bioavailability profiles.

Peptidomimetic Design Incorporating Chiral Carbamate Scaffolds

The integration of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate into peptidomimetic design represents a convergence of chiral chemistry and structural biology aimed at creating drug-like molecules that mimic peptide functions. Chiral carbamate scaffolds provide the conformational rigidity and stereochemical control necessary for effective protein-protein interaction modulation [25] [26].

Pyrimidodiazepine-based peptidomimetic scaffolds have emerged as particularly versatile platforms for incorporating chiral carbamate building blocks. These scaffolds are designed to mimic three essential protein secondary structures: α-helix, β-strand, and β-turn conformations [25] [26]. The pyrimidodiazepine core structure, characterized by a flat aromatic pyrimidine ring and a sp3-carbon-rich diazepine ring, allows for structural modifications that facilitate diverse conformational adaptations [26]. The nitrogen-rich nature of these scaffolds enables accommodation of hydrophobic substituents while maintaining drug-like properties with cLogP values between 4 and 6 [26].

The rational design of these peptidomimetic scaffolds employs computational methods to ensure precise alignment with target secondary structures. Conformational analysis has demonstrated that designed scaffolds exhibit minimal changes in backbone structure and Cα positions, with root mean square deviation values ranging from 0.01 to 0.72 Å among different conformers [26]. This conformational consistency contrasts favorably with linear peptides, which show RMSD values up to 7.568 Å due to unrestricted rotation [26].

β-Turn mimetic scaffolds incorporating chiral carbamate functionalities have been developed to replace dipeptide motifs in natural substrates with constrained counterparts that stimulate β-turn formation [27]. The synthetic approach involves generation of substituted peptidomimetic core structures that can be elaborated using either iterative coupling conditions or combinatorial techniques [27]. These scaffolds overcome the inherent pharmacokinetic and pharmacodynamic limitations of traditional peptides by leveraging the structural and drug-like properties of small molecules.

Macrocyclic peptidomimetics utilizing chiral carbamate linkages address the challenge of creating structurally diverse scaffolds for broad-spectrum biological activity. These macrocycles, defined as ring structures containing 12 or more atoms, contribute significantly to the overall three-dimensional conformation of molecules and their presentation of chemical information [28]. The carbamate linkages provide metabolic and proteolytic stability while maintaining the ability to adopt bioactive conformations [28].

Secondary structure mimetics based on chiral carbamate scaffolds have demonstrated effectiveness in modulating protein-protein interactions across diverse therapeutic areas. These applications include anticancer agents, immunomodulating compounds, and antiobesity therapeutics [29]. The design strategy focuses on arranging essential functional groups in patterns complementary to binding pockets in target proteins, even though the resulting molecules do not possess natural peptide backbone structures [29].

The synthetic methodologies for peptidomimetic scaffolds often employ solid-phase synthesis strategies that facilitate rapid generation of diverse compound libraries. These approaches utilize specialized resins and protecting group strategies, including Boc-protection, to enable selective functionalization and cyclization reactions [29]. The versatility of these synthetic platforms allows for systematic exploration of structure-activity relationships and optimization of pharmacological properties.

XLogP3

1.1

Dates

Last modified: 08-15-2023

Explore Compound Types